molecular formula C15H14ClFN2O3S B2755740 N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide CAS No. 1351598-40-7

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2755740
CAS No.: 1351598-40-7
M. Wt: 356.8
InChI Key: CFIHDVGAWYKUPC-UHFFFAOYSA-N
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Description

N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide is a synthetic diamide compound provided for research and experimental applications. This molecule is structurally characterized by a 3-chloro-4-fluorophenyl group and a 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl substituent, linked by an ethanediamide backbone. The presence of the amide linkages is significant for potential hydrogen-bonding interactions, which can influence binding affinity to biological targets and affect the compound's physicochemical properties . Compounds with similar diamide scaffolds and halogenated aromatic systems have been investigated in pharmacological research for a range of biological activities. Related molecules have demonstrated potential in areas such as anticancer research, where analogous structures have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines . Furthermore, the structural motifs present in this compound, including the thiophene and fluorophenyl groups, are common in medicinal chemistry and are often associated with anti-inflammatory and antimicrobial properties, as seen in other studied derivatives . The inclusion of fluorine and chlorine atoms is a common strategy in modern drug design to modulate a compound's lipophilicity, metabolic stability, and binding characteristics . This product is intended for chemical and biological research purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S/c1-8-4-5-23-13(8)12(20)7-18-14(21)15(22)19-9-2-3-11(17)10(16)6-9/h2-6,12,20H,7H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIHDVGAWYKUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide typically involves multiple steps. One common route includes the reaction of 3-chloro-4-fluoroaniline with 2-bromoethanol to form an intermediate, which is then reacted with 3-methylthiophene-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-(3-chloro-4-fluorophenyl)ureido)benzoate
  • 3-(4-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 4-chloro-3-fluoro-2-(trifluoromethoxy)phenol

Uniqueness

N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Ethanol or dichloromethane improves solubility and reaction rates .
  • Catalysts : Sodium hydroxide enhances nucleophilic substitution efficiency .
  • Yield Improvement : Slow evaporation crystallization minimizes impurities .

How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?

Advanced Research Question
Key molecular parameters (e.g., bond angles, electrostatic potential maps) derived from X-ray crystallography or DFT calculations guide reactivity predictions . For example:

  • Functional Groups : The chloro-fluorophenyl group increases electrophilicity, favoring interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes .
  • Docking Studies : Molecular docking with protein kinases (e.g., EGFR) predicts binding affinities using software like AutoDock Vina, validated by experimental IC50 values .

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm structural integrity (e.g., hydroxyethyl protons at δ 3.8–4.2 ppm; thiophene carbons at δ 120–140 ppm) .
  • IR Spectroscopy : Amide C=O stretches (~1650 cm1^{-1}) and O-H bonds (~3300 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (theoretical m/z 408.83) ensures molecular formula accuracy .

What strategies resolve contradictions in bioactivity data across different studies?

Advanced Research Question
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
  • Structural Validation : Compare with analogs (e.g., N'-(3-chloro-4-methylphenyl) derivatives) to isolate substituent effects .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., chloro-substituents correlate with antimicrobial activity) .

How does the molecular structure influence chemical reactivity?

Basic Research Question

  • Electrophilic Sites : The chloro-fluorophenyl group directs electrophilic aromatic substitution at the para position .
  • Hydroxyethyl Group : Participates in hydrogen bonding, stabilizing transition states in nucleophilic reactions .
  • Thiophene Ring : π-Stacking interactions enhance binding to aromatic residues in enzymes .

What in vitro assays are suitable for evaluating its therapeutic potential?

Advanced Research Question

  • Antimicrobial Activity : Broth microdilution assays (MIC against S. aureus and E. coli) .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC50 values for MCF-7 breast cancer) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR inhibition measured via ADP-Glo™) .

How to purify the compound effectively post-synthesis?

Basic Research Question

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) removes unreacted starting materials .
  • Crystallization : Slow evaporation from toluene yields high-purity crystals (≥98% by HPLC) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for analytical validation .

How to design structure-activity relationship (SAR) studies for derivatives?

Advanced Research Question

  • Core Modifications : Synthesize analogs with varying substituents (e.g., replacing thiophene with furan) to assess bioactivity shifts .
  • Pharmacophore Mapping : Identify critical moieties (e.g., chloro-fluorophenyl for target binding) via 3D-QSAR models .
  • Data Table : Comparative Bioactivity of Derivatives
DerivativeIC50 (EGFR)MIC (S. aureus)
Parent Compound1.2 µM8 µg/mL
Thiophene → Furan Analog3.5 µM32 µg/mL
Chloro → Methoxy Substituent>10 µM64 µg/mL

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